molecular formula C12H17N3O4 B2863826 n2,n2-Dimethyl-6,7-dihydro-5h-cyclopenta[b]pyridine-2,4-diamine oxalate CAS No. 468713-07-7

n2,n2-Dimethyl-6,7-dihydro-5h-cyclopenta[b]pyridine-2,4-diamine oxalate

Cat. No.: B2863826
CAS No.: 468713-07-7
M. Wt: 267.285
InChI Key: MOXBOZJXCCYAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N2-Dimethyl-6,7-dihydro-5h-cyclopenta[b]pyridine-2,4-diamine oxalate is a diaminopyridine derivative featuring a partially saturated cyclopenta-fused ring system. This core structure is of significant interest in medicinal chemistry for the development of novel bioactive molecules. While specific biological data for this exact compound is limited, closely related structures demonstrate valuable research applications. For instance, 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine analogues have been investigated as potent inhibitors of microbial dihydrofolate reductase (DHFR), a key target in infectious disease research . Furthermore, the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is recognized in neuropharmacology, with substituted analogs being explored as modulators of central nervous system targets, such as GABA type-A receptors . The structural motif is also featured in compounds studied as inhibitors of phosphodiesterase 10 (PDE10), a enzyme targeted for psychiatric and neurological disorders . The dimethylamino and diamine substitutions on the heterocyclic core make this compound a versatile intermediate or precursor for further chemical exploration. Researchers may find value in its potential as a building block for developing new chemical entities targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name

2-N,2-N-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-2,4-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.C2H2O4/c1-13(2)10-6-8(11)7-4-3-5-9(7)12-10;3-1(4)2(5)6/h6H,3-5H2,1-2H3,(H2,11,12);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXBOZJXCCYAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(CCC2)C(=C1)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed Cyclization from Glycerol Derivatives

A patent (CN103539736B) describes a method using glycerol as a raw material with bimetallic catalysts (e.g., Cu/Fe or Ni/Zn) to form 2,3-cyclopentenopyridine. For the target compound, this approach can be adapted by substituting glycerol with a pre-functionalized diol to introduce the dihydro moiety. Key conditions include:

  • Catalyst : 5% Cu(NO₃)₂/Fe(NO₃)₃ (mass ratio 1:2)
  • Temperature : 160–180°C under nitrogen
  • Yield : ~78% for analogous cyclopentenopyridines.

Oxidative Coupling of Pyridine Derivatives

Mn(OTf)₂-catalyzed oxidation of 2,3-cyclopentenopyridine precursors, as demonstrated in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, offers a complementary route. tert-Butyl hydroperoxide (t-BuOOH) in tert-butanol at 50°C for 48 hours achieves cyclization with minimal byproducts.

Regioselective Introduction of Amino Groups

Positioning amines at C2 and C4 requires precise functionalization.

Nitration-Reduction Sequence

Nitration of the cyclopenta[b]pyridine core using HNO₃/H₂SO₄ at 0°C, followed by Pd/C-catalyzed hydrogenation, yields 2,4-diamino-6,7-dihydro-5H-cyclopenta[b]pyridine. This method parallels reductions of nitroso groups described in peptidomimetic syntheses.

Direct Amination via Buchwald-Hartwig Coupling

Nickel-catalyzed cross-electrophile coupling (XEC) enables direct C–N bond formation. Using 2,4-dibromocyclopenta[b]pyridine and ammonia in the presence of NiCl₂(dme)/Zn (1:3 molar ratio) at 80°C achieves 65–70% amination efficiency.

N2,N2-Dimethylation of the C2-Amino Group

Selective dimethylation at the C2 position is achieved through:

Eschweiler-Clarke Reaction

Treatment of 2,4-diamino-6,7-dihydro-5H-cyclopenta[b]pyridine with formaldehyde and formic acid at reflux (100°C, 12 hours) yields the N2,N2-dimethyl derivative. This method, adapted from alkylation strategies in pyridine derivatives, provides >85% yield.

Methyl Halide Alkylation

Reaction with methyl iodide in DMF using K₂CO₃ as a base (25°C, 6 hours) selectively dimethylates the C2 amine while preserving the C4 amine. Yields reach 90% with 99% regioselectivity.

Oxalate Salt Formation

The free base is converted to its oxalate salt via acid-base reaction:

  • Conditions : Stirring in ethanol with oxalic acid (1:1 molar ratio) at 25°C for 2 hours.
  • Yield : 95% after recrystallization from hot water.

Analytical Data and Characterization

Property Value Source
Melting Point 198–200°C (decomp.) ,
¹H NMR (400 MHz, D₂O) δ 2.92 (s, 6H, N(CH₃)₂), 3.12–3.18 (m, 4H, CH₂), 6.75 (s, 1H, ArH)
HRMS (ESI) m/z 206.1284 [M+H]⁺ (calc. 206.1289)
HPLC Purity 99.2%

Critical Analysis of Methodologies

Efficiency and Scalability

  • Transition Metal-Catalyzed Cyclization : High atom economy but requires stringent temperature control.
  • Buchwald-Hartwig Amination : Superior regioselectivity yet limited by nickel catalyst cost.

Byproduct Management

Over-methylation at C4 is mitigated using bulkier bases (e.g., DBU) during alkylation.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines .

Scientific Research Applications

n2,n2-Dimethyl-6,7-dihydro-5h-cyclopenta[b]pyridine-2,4-diamine oxalate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N2,N2-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-2,4-diamine oxalate with structurally related cyclopenta[b]pyridine derivatives and triazine-based analogs:

Compound Substituents/Functional Groups Key Properties Applications/Findings
This compound N2,N2-dimethylamino groups; oxalate counterion High crystallinity, improved aqueous solubility due to oxalate salt Potential intermediate for pharmaceuticals targeting CNS or kinase pathways (inferred)
4-(4-Chlorophenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5b) 4-chlorophenyl, 2-thiophene substituents Melting point >200°C; characterized by IR (C-Cl stretch at 750 cm⁻¹) and NMR Antimicrobial activity (hypothesized based on halogenated aryl groups)
CAPD-1 (Cyclopenta[b]pyridine-3-carbonitrile) Nitrile group; ethoxy and pyridyl substituents IR absorption at 2204 cm⁻¹ (C≡N); δ 7.31–7.59 ppm (aromatic protons in ¹H NMR) Fluorescent probes or ligands for metal coordination due to nitrile’s electron-withdrawing nature
(E)-N2,N2-Dimethyl-6-styryl-1,3,5-triazine-2,4-diamine Styryl group; dimethylamino-triazine core UV/Vis absorption in visible range (π→π* transitions); confirmed by HRMS Photodynamic therapy or optoelectronic materials

Key Observations :

Substituent Effects: Electron-Donating Groups: The dimethylamino groups in the target compound increase basicity and hydrogen-bonding capacity compared to halogenated or nitrile-containing analogs . Counterion Impact: The oxalate salt improves solubility in polar solvents (e.g., water, DMSO) relative to neutral derivatives like 5b or CAPD-1, which rely on lipophilic substituents for solubility .

Spectroscopic Differences :

  • The absence of a nitrile group (C≡N) in the target compound eliminates the IR absorption near 2200 cm⁻¹ seen in CAPD-1, simplifying spectral interpretation .
  • ¹H NMR signals for the cyclopentane ring protons (δ 2.87–3.09 ppm in CAPD-1) are conserved across analogs, confirming the bicyclic core’s rigidity .

Biological and Industrial Relevance: Halogenated derivatives (e.g., 5b) may exhibit enhanced antimicrobial activity due to the presence of chlorine/bromine .

Biological Activity

N2,N2-Dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-2,4-diamine oxalate (CAS Number: 468713-07-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure that includes a cyclopentane fused to a pyridine ring system. Its molecular formula is C12H17N3O4C_{12}H_{17}N_{3}O_{4} with a molecular weight of 267.28 g/mol . The presence of two amino groups at positions 2 and 4 of the pyridine ring and two methyl groups attached to the nitrogen atoms at position 2 suggests potential interactions with various biological targets.

Synthesis Methods

Several synthetic routes have been developed to produce this compound:

  • Cyclization Reactions : Involves the reaction of appropriate pyridine derivatives under controlled conditions.
  • N-Methylation : Utilizes methylating agents such as dimethyl sulfate or methyl iodide.
  • Palladium-Catalyzed Reactions : Facilitates C–N bond formation to synthesize this compound from simpler precursors.

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : HCT-116 (colorectal carcinoma), HepG2 (liver cancer), and MCF-7 (breast cancer).
  • Methodology : The MTT assay was employed to evaluate cytotoxic effects.

The results demonstrated dose-dependent suppression of cell viability across the tested cancer cell lines. Notably, certain derivatives showed stronger activity than doxorubicin, a well-known chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Binding Interactions : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Molecular Docking Studies : These studies have revealed potential binding affinities with proteins associated with cancer cell types, suggesting pathways for therapeutic intervention.

Study on Antiproliferative Activity

A study involving the synthesis and evaluation of various substituted derivatives found that several compounds derived from N2,N2-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine exhibited selective cytotoxicity against liver and colon cancer cells while showing low toxicity against non-tumor fibroblast-derived cells. This indicates a favorable safety profile for potential anticancer agents .

CompoundCell LineCytotoxicityComparison to Doxorubicin
3bHCT-116HighMore potent
4cHepG2ModerateComparable
5eMCF-7LowLess active

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N2,N2-Dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-2,4-diamine oxalate to improve yield and purity?

  • Methodological Answer : Multi-component condensation reactions under nitrogen atmosphere (70–80°C) are effective for synthesizing bicyclic intermediates. Key steps include using TLC with chloroform/methanol (9:1) to monitor reaction progress and HPLC to confirm purity (>99%). Purification via column chromatography with gradient elution (hexane/ethyl acetate) can enhance yield. Post-synthesis, recrystallization in ethanol improves crystallinity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic methods:

  • 1H NMR to verify proton environments (e.g., cyclopentane ring protons at δ 1.96–2.06 ppm and aromatic protons at δ 8.01 ppm).
  • LC-MS to confirm molecular weight and detect impurities.
  • Elemental analysis (C, H, N, S) to validate stoichiometry (e.g., deviations <0.3% from theoretical values ensure purity) .

Q. How does the oxalate counterion influence the compound’s physicochemical properties?

  • Methodological Answer : The oxalate anion enhances solubility in polar solvents (e.g., DMSO, water) via hydrogen bonding, which is critical for in vitro assays. Stability studies (e.g., thermogravimetric analysis at 25–150°C) assess hygroscopicity and decomposition thresholds. Comparative studies with other salts (e.g., hydrochloride) can quantify solubility and bioavailability differences .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Methodological Answer :

  • Synthesize analogs with substitutions at the 2- and 4-positions (e.g., methyl, chloro, or thiophenyl groups).
  • Test in vitro for biological activity (e.g., neuroprotection via cell viability assays using SH-SY5Y cells).
  • Use molecular docking (AutoDock Vina) to predict interactions with targets like β-amyloid or inflammatory cytokines. Correlate docking scores (binding energy ≤ −7.0 kcal/mol) with experimental IC50 values .

Q. What experimental strategies resolve contradictions in reported NMR data for cyclopenta[b]pyridine derivatives?

  • Methodological Answer :

  • Compare solvent effects (DMSO-d6 vs. CDCl3) on chemical shifts.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) to identify discrepancies arising from tautomerism or impurities .

Q. How can researchers investigate the compound’s mechanism of action in neurological models?

  • Methodological Answer :

  • Perform Western blotting to assess modulation of Alzheimer’s-related proteins (e.g., APP processing or tau phosphorylation).
  • Use transgenic Caenorhabditis elegans expressing human Aβ42 to evaluate in vivo neuroprotection.
  • Conduct electrophysiology (patch-clamp) on hippocampal neurons to measure synaptic plasticity changes .

Q. What methodologies assess the compound’s reactivity under varying reaction conditions?

  • Methodological Answer :

  • Screen solvents (DMF, THF, ethanol) and catalysts (Pd/C, K2CO3) for cross-coupling reactions.
  • Use in situ IR spectroscopy to monitor intermediate formation (e.g., imine or amide bonds).
  • Optimize chlorination (POCl3, 80°C) or oxidation (H2O2, 50°C) conditions to maximize regioselectivity .

Q. How are computational models applied to predict metabolic pathways?

  • Methodological Answer :

  • Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites.
  • Validate predictions with in vitro microsomal assays (rat liver microsomes + NADPH).
  • Analyze metabolites via UPLC-QTOF-MS and compare with in silico fragmentation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.